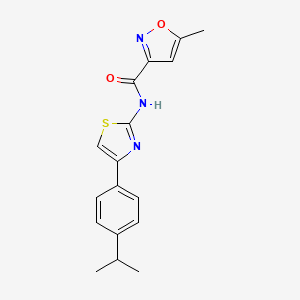

![molecular formula C16H16N4OS B2432129 3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1396680-47-9](/img/structure/B2432129.png)

3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

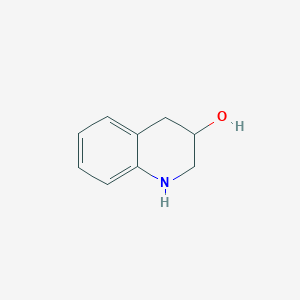

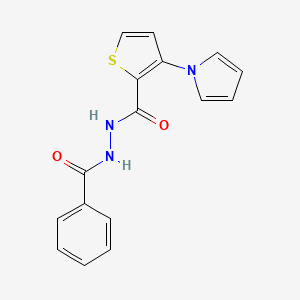

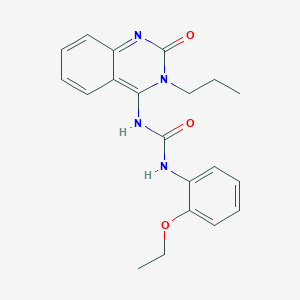

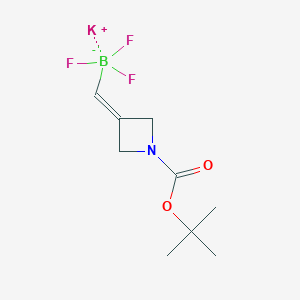

The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is a fusion of benzene and imidazole . The compound also contains a thiophene group, which is a heterocyclic compound with the formula C4H4S, and an azetidine group, which is a three-membered heterocycle with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The benzimidazole group of the compound is a bicyclic heteroarene with a fused imidazole ring to a benzene ring . The thiophene group is a five-membered ring with four carbon atoms and one sulfur atom . The azetidine group is a three-membered ring with one nitrogen atom and three carbon atoms .Chemical Reactions Analysis

Benzimidazoles, thiophenes, and azetidines all undergo a variety of chemical reactions. Benzimidazoles can act as ligands in coordination chemistry, thiophenes can undergo electrophilic aromatic substitution, and azetidines can be opened by nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions. In general, benzimidazoles, thiophenes, and azetidines are all stable under normal conditions .Scientific Research Applications

Antihypertensive and Anti-inflammatory Applications

Nonpeptide Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II (AII) receptor antagonists has been developed, showcasing potent antihypertensive effects upon oral administration. These compounds, including N-(biphenylylmethyl)imidazoles, highlight the critical role of the acidic group in the biphenyl moiety for high affinity and potency in antihypertensive applications (Carini et al., 1991).

Anti-inflammatory Activity of Indolyl Azetidinones

The synthesis of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides has been explored, showing promise for anti-inflammatory applications. These compounds were tested against non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities, highlighting potential for therapeutic use (Kalsi et al., 1990).

Anticancer and Antimicrobial Applications

COX-2 Inhibitors with Anticancer Screening

Cyanopyrimidine hybrids bearing various moieties demonstrated potent cyclooxygenase COX-2 inhibitory activities and showed promising anticancer activity against multiple cell lines. This research underscores the potential of structurally complex compounds in developing new therapeutic agents with dual COX-2 inhibition and anticancer properties (Al-Ghulikah et al., 2022).

Antimicrobial Evaluation of Thiophene Carboxamides

The synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides showcased a novel approach in developing compounds with significant antimicrobial properties. This highlights the role of thiophene carboxamides in addressing resistance issues in antimicrobial therapy (Talupur et al., 2021).

Future Directions

properties

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)-N-thiophen-2-ylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-10-4-5-12-13(7-10)18-15(17-12)11-8-20(9-11)16(21)19-14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,17,18)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZRENLZXBTLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)

![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)

![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)

![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)

![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)